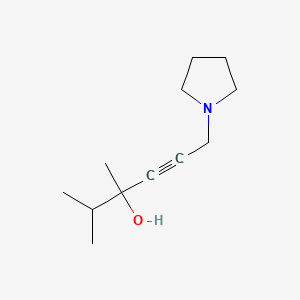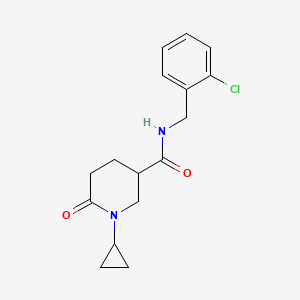
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as PNU-282987, is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and inflammation. PNU-282987 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Wirkmechanismus
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol exerts its effects by binding to and activating the α7nAChR. This receptor is a ligand-gated ion channel that is permeable to calcium ions and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the α7nAChR by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol results in an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that lead to the observed physiological effects.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has also been shown to reduce inflammation in the brain, which is thought to contribute to the cognitive impairment seen in Alzheimer's disease. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects without affecting other receptors or physiological processes. However, one limitation of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol. One area of interest is its potential therapeutic applications in other diseases such as multiple sclerosis and Parkinson's disease. Another area of interest is the development of more potent and selective α7nAChR agonists that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol and their role in the observed physiological effects.
Synthesemethoden
The synthesis of 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol involves several steps, including the synthesis of the pyrrolidine ring, the introduction of the alkyne group, and the introduction of the hydroxyl group. The most commonly used method for synthesizing 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is the Sonogashira coupling reaction, which involves the coupling of an aryl or alkyl halide with an acetylene in the presence of a palladium catalyst. The resulting intermediate is then converted to 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol by a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h11,14H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSSYOPMZYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)


![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)


![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)